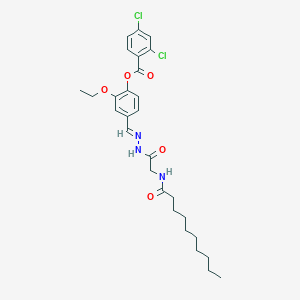
4-(2-((Decanoylamino)AC)carbohydrazonoyl)-2-ethoxyphenyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((Decanoylamino)AC)carbohydrazonoyl)-2-ethoxyphenyl 2,4-dichlorobenzoate is a complex organic compound with a molecular formula of C27H33Cl2N3O5 and a molecular weight of 550.487 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of ethoxy and decanoylamino groups suggests potential sites for oxidation reactions.
Reduction: The carbohydrazonoyl group can be reduced under appropriate conditions.
Substitution: The dichlorobenzoate moiety can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-((Decanoylamino)AC)carbohydrazonoyl)-2-ethoxyphenyl 2,4-dichlorobenzoate is primarily used in early discovery research . Its unique structure makes it a valuable tool in various scientific fields, including:
Chemistry: Used as a reagent in organic synthesis and reaction mechanism studies.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
compounds with similar structures often interact with specific molecular targets through binding to active sites or altering the conformation of target molecules . The pathways involved may include enzymatic reactions, receptor binding, or modulation of biochemical processes.
Comparison with Similar Compounds
Similar compounds to 4-(2-((Decanoylamino)AC)carbohydrazonoyl)-2-ethoxyphenyl 2,4-dichlorobenzoate include other dichlorobenzoate derivatives and compounds with carbohydrazonoyl groups . These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
769151-02-2 |
|---|---|
Molecular Formula |
C28H35Cl2N3O5 |
Molecular Weight |
564.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C28H35Cl2N3O5/c1-3-5-6-7-8-9-10-11-26(34)31-19-27(35)33-32-18-20-12-15-24(25(16-20)37-4-2)38-28(36)22-14-13-21(29)17-23(22)30/h12-18H,3-11,19H2,1-2H3,(H,31,34)(H,33,35)/b32-18+ |
InChI Key |
GYOBLSPPJQSSNH-KCSSXMTESA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC |
Canonical SMILES |
CCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















